6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile
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Overview
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile is an organic compound that features a benzodioxole ring substituted with a dioxaborolane group and a nitrile group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile typically involves the borylation of a benzodioxole precursor. One common method is the palladium-catalyzed borylation of a halogenated benzodioxole using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Bases: Such as potassium carbonate, are often employed to deprotonate intermediates.
Ligands: Triphenylphosphine or similar ligands are used to stabilize the palladium catalyst.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronate Esters: Resulting from hydroboration reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its boron-containing functional group.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its boron-containing functional group, which can participate in various chemical reactions. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. In catalytic processes, the boron group can activate substrates and stabilize transition states, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with a different aromatic ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a benzodioxole ring.
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile is unique due to the presence of both a benzodioxole ring and a nitrile group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-6H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJGFGPNWVNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C#N)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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